(S)-1-(Trifluoromethyl)ethylisocyanate
Description
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-2-isocyanatopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chiral Amine Precursors
The most direct route to (S)-1-(Trifluoromethyl)ethylisocyanate involves the conversion of enantiomerically pure (S)-1-(trifluoromethyl)ethylamine. This method parallels the industrial synthesis of ethyl isocyanate, where ethylamine hydrochloride reacts with triphosgene (trichloromethyl carbonate) in xylene under catalytic conditions . Adapting this approach:
-
Amine Preparation :
(S)-1-(Trifluoromethyl)ethylamine is synthesized via asymmetric hydrogenation of a trifluoromethylated imine or enzymatic resolution of a racemic amine. For instance, lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor achieves >98% enantiomeric excess (ee)[^general]. -
Isocyanate Formation :
The amine reacts with triphosgene in dichloromethane (DCM) at −35°C, followed by the addition of triethylamine to scavenge HCl . This two-step protocol minimizes racemization and achieves yields of 85–90% .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | −35°C to 25°C | |
| Catalyst | Triethylamine | |
| Yield | 85–90% | |
| Enantiomeric Excess | >98% | [^general] |
Flow Chemistry Approaches
Continuous flow systems enhance safety and efficiency in isocyanate synthesis, particularly when handling toxic reagents like triphosgene. A telescoped flow process, as demonstrated for ethyl isocyanoacetate , can be adapted:
-
Reactor Configuration :
-
Step 1 : (S)-1-(Trifluoromethyl)ethylamine dissolved in DCM merges with a triphosgene stream in a micromixer.
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Step 2 : The mixture passes through a heated tubular reactor (40°C, residence time: 10 min) to complete carbamoyl chloride formation.
-
Step 3 : Triethylamine is introduced in a second mixer to dehydrohalogenate the intermediate, yielding the isocyanate .
-
Advantages :
Catalytic Asymmetric Synthesis
Enantioselective catalysis offers a streamlined route to the (S)-configured product. A nickel-catalyzed hydrocyanation of trifluoromethylketones generates chiral nitriles, which are reduced to amines and subsequently converted to isocyanates[^general]:
-
Hydrocyanation :
Trifluoromethylketone + HCN → Chiral nitrile (90% ee, Ni/(R)-BINAP catalyst). -
Nitrogenation :
Chiral nitrile → Amine via Staudinger reaction or LiAlH4 reduction. -
Phosgenation :
Amine + triphosgene → this compound (80% yield)[^general].
Challenges :
-
Catalyst loading (5–10 mol%) impacts cost-effectiveness.
Resolution of Racemic Mixtures
Kinetic resolution during isocyanate formation provides an alternative stereochemical control strategy:
-
Racemic Amine Synthesis :
Trifluoromethyl ethylamine is prepared via Gabriel synthesis, yielding a 1:1 enantiomer ratio. -
Enantioselective Phosgenation :
Using a chiral base (e.g., quinine), one enantiomer reacts preferentially with triphosgene, leaving the (R)-amine unreacted. This method achieves 70% ee but requires recycling of the undesired enantiomer[^general].
Comparison with Catalytic Methods :
| Method | ee | Yield | Cost |
|---|---|---|---|
| Catalytic Asymmetric | >90% | 80% | High |
| Kinetic Resolution | 70% | 65% | Moderate |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Trifluoromethyl)ethylisocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: Involving nucleophiles that attack the isocyanate group.
Addition Reactions: Where the trifluoromethyl group participates in forming new bonds with other organic moieties.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which acts as a trifluoromethylating agent under visible light irradiation . Other reagents include trifluoromethyl triflate and various transition metal catalysts .
Major Products Formed
The major products formed from these reactions often include trifluoromethylated derivatives of the starting materials, which can exhibit enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Scientific Research Applications
(S)-1-(Trifluoromethyl)ethylisocyanate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (S)-1-(Trifluoromethyl)ethylisocyanate exerts its effects involves the formation of electron donor-acceptor complexes with nucleophiles. This can lead to intramolecular single electron transfer reactions under specific conditions, such as visible light irradiation . The molecular targets and pathways involved often include the modification of functional groups in organic molecules, enhancing their reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Functional Groups | Fluorination | Chirality | Reactivity Profile |
|---|---|---|---|---|
| (S)-1-(Trifluoromethyl)ethylisocyanate | -NCO, -CF₃, ethyl chain | Yes (CF₃) | S-config | High (electrophilic NCO) |
| Hexamethylene diisocyanate | Two -NCO groups, linear C6 chain | No | None | Very high (crosslinking agent) |
| Toluene diisocyanate (mixed isomers) | Two -NCO groups, aromatic ring | No | None | High (polymer production) |
| Ethyl isocyanate | -NCO, ethyl chain | No | None | Moderate |
Key Observations :
- Fluorination: The trifluoromethyl group in this compound distinguishes it from non-fluorinated isocyanates like ethyl isocyanate.
- Chirality : The S-configuration enables enantioselective interactions, unlike symmetric diisocyanates (e.g., hexamethylene diisocyanate) .
- Reactivity : Diisocyanates (e.g., hexamethylene diisocyanate) exhibit higher reactivity due to multiple -NCO groups, favoring polymerization or crosslinking .
Table 2: Comparison of Bioactive Fluorinated Compounds
| Compound | Target/Application | Fluorine Role |
|---|---|---|
| This compound | Hypothetical enzyme inhibition | Metabolic stability, lipophilicity |
| 1-(4-Chlorophenyl)-5-(CF₃)-triazole | c-Met kinase inhibition | Enhanced binding affinity |
| Fluorinated pyridazine derivatives (EP 4 374 877 A2) | Anticancer agents | Improved pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-1-(Trifluoromethyl)ethylisocyanate, and what factors influence the choice of reaction conditions?
- Methodological Answer : The synthesis typically involves reacting (S)-1-(trifluoromethyl)ethylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize intermediates and enhance reaction efficiency. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can accelerate isocyanate formation. Key factors include temperature control (0–5°C to minimize side reactions) and moisture exclusion, as water hydrolyzes isocyanates to ureas .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., amylose- or cellulose-based columns) is the gold standard. Alternatively, nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via distinct splitting patterns. Mass spectrometry (MS) coupled with ion mobility spectrometry may also resolve enantiomers based on drift-time differences .
Q. What nucleophiles are most reactive with this compound, and how do solvent choices affect reaction outcomes?
- Methodological Answer : Primary amines and alcohols react readily to form ureas and carbamates, respectively. Thiols exhibit slower kinetics due to weaker nucleophilicity. Solvent polarity significantly impacts reactivity: DCM enhances electrophilicity of the isocyanate group, while THF stabilizes transition states via coordination. Protic solvents (e.g., methanol) should be avoided to prevent hydrolysis .
Advanced Research Questions
Q. What methodologies are recommended for analyzing contradictory data in the reactivity of this compound with sterically hindered nucleophiles?
- Methodological Answer : Contradictions often arise from competing kinetic vs. thermodynamic control. Employ time-resolved NMR or in-situ infrared (IR) spectroscopy to monitor reaction progress. For sterically hindered nucleophiles (e.g., tert-butylamine), computational modeling (DFT calculations) can predict activation barriers and regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots may resolve mechanistic ambiguities .
Q. How should researchers design experiments to mitigate the hydrolytic instability of this compound in aqueous environments?
- Methodological Answer : Use anhydrous solvents and inert atmospheres (N₂/Ar) during handling. For aqueous-phase applications, employ protective groups (e.g., silyl ethers) on the isocyanate or use micellar catalysis to shield the reactive site. Pre-forming stable adducts (e.g., with dimethyl sulfoxide) can also delay hydrolysis. Real-time monitoring via pH-stat titration helps quantify degradation rates .
Q. What computational approaches are employed to predict the reactivity and regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity in [4+2] cycloadditions. Machine learning platforms (e.g., Reaxys or Pistachio) trained on reaction databases can propose feasible pathways and optimize conditions. Experimental validation via differential scanning calorimetry (DSC) ensures thermal safety .
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Cross-validate spectra using standardized protocols (e.g., NIST reference databases). For NMR, employ ¹H-¹³C HSQC and NOESY to confirm structural assignments. IR discrepancies (e.g., NCO stretching frequencies) may arise from solvent effects; compare data in identical solvents (e.g., CCl₄ vs. DCM). Collaborative inter-laboratory studies enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
